molecular formula C17H15N3O4S B2819594 N-(4-nitrophenyl)-2-(4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetamide CAS No. 863004-00-6

N-(4-nitrophenyl)-2-(4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetamide

Cat. No. B2819594
CAS RN: 863004-00-6
M. Wt: 357.38
InChI Key: JKYJOWDLGJTKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-nitrophenyl)-2-(4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetamide, also known as NOABA, is a chemical compound that has attracted attention in scientific research due to its potential use in the development of new drugs. NOABA belongs to the class of benzothiazepines, which have been widely studied for their therapeutic properties.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of benzothiazepine derivatives, including those related to the queried compound, involves reactions that yield novel structures with potential for diverse applications. A derivative was synthesized through a reaction involving o-aminothiophenol, illustrating the compound's utility in creating complex molecules with specific chemical properties (C. T. Nguyen, H. Bui, D. H. Nguyen, 2018). This synthesis process highlights the flexibility and potential of benzothiazepine derivatives in chemical research and development.

Antioxidant and Anti-inflammatory Potential

Research on similar benzothiazepine compounds has demonstrated significant antioxidant and anti-inflammatory activities. Novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and evaluated for their anti-inflammatory and antioxidant properties, showcasing good efficacy in several assays (Satish Koppireddi et al., 2013). This suggests potential applications in developing treatments for conditions involving oxidative stress and inflammation.

Anticonvulsant Testing

A series of novel 4-amino-1,4-benzodiazepine-2,5-diones, which share structural similarities with the queried compound, were synthesized and tested for anticonvulsant activity. Although minimal activity and toxicity were reported, this research direction indicates the potential of benzothiazepine derivatives in neuroscience, particularly in exploring new treatments for seizures and related neurological conditions (T. T. Tita, M. Kornet, 1987).

Antimicrobial Activity

N-substituted phenyl acetamide benzimidazole derivatives have been synthesized and systematically analyzed for their antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA). One derivative showed significant potency, indicating that benzothiazepine derivatives could be explored for novel antimicrobial agents (S. Chaudhari et al., 2020). This highlights the potential utility of these compounds in addressing antibiotic resistance.

Molecular Docking and Drug Delivery

Benzodiazepines, including benzothiazepine derivatives, have been studied for their inclusion complex formation with β-cyclodextrin, enhancing drug solubility and stability. This research suggests the application of such compounds in improving pharmaceutical formulations, making drugs more effective and easier to administer (M. V. Papezhuk et al., 2020).

properties

IUPAC Name

N-(4-nitrophenyl)-2-(4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c21-16(18-12-5-7-13(8-6-12)20(23)24)11-19-14-3-1-2-4-15(14)25-10-9-17(19)22/h1-8H,9-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYJOWDLGJTKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-nitrophenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.